REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[C:11](#[N:15])[CH2:12][C:13]#[N:14].[CH3:16][C:17]1([CH3:25])[CH2:22][C:21](=[O:23])[CH2:20][C:19](=[O:24])[CH2:18]1>CCO.N1CCCCC1>[NH2:14][C:13]1[O:24][C:19]2[CH2:18][C:17]([CH3:25])([CH3:16])[CH2:22][C:21](=[O:23])[C:20]=2[CH:1]([C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=2)[C:12]=1[C:11]#[N:15]
|
Name
|
|
Quantity
|
1.74 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)=O
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Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
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C(CC#N)#N
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Name
|
|
Quantity
|
75 mL
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Type
|
solvent
|
Smiles
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CCO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
N1CCCCC1
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Name
|
|
Quantity
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2 g
|
Type
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reactant
|
Smiles
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CC1(CC(CC(C1)=O)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
a yellow precipitate was formed
|
Type
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ADDITION
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Details
|
was added as a solid in one portion
|
Type
|
CUSTOM
|
Details
|
after about 5 min
|
Duration
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5 min
|
Type
|
CUSTOM
|
Details
|
After about 2 h a white precipitate was formed
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with cold 95% EtOH
|
Type
|
CUSTOM
|
Details
|
then dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1OC2=C(C(C1C#N)C1=CC=C(C=C1)OC)C(CC(C2)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.71 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |